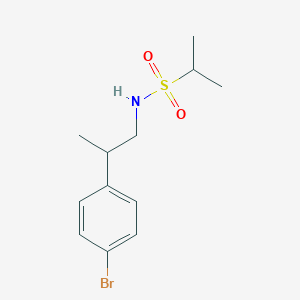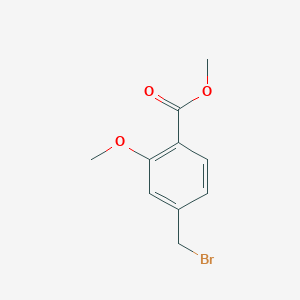![molecular formula C9H13NO2 B1366401 1-Azaspiro[4.5]decane-2,8-dione CAS No. 749861-03-8](/img/structure/B1366401.png)
1-Azaspiro[4.5]decane-2,8-dione
Descripción general
Descripción
1-Azaspiro[4.5]decane-2,8-dione is a versatile chemical compound with the molecular formula C9H13NO2. It is characterized by a spirocyclic structure, which includes a nitrogen atom and two ketone groups. This unique structure makes it valuable in various fields of scientific research, including organic synthesis, drug development, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Azaspiro[4.5]decane-2,8-dione can be synthesized through several methods. One common approach involves the cyclization of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific reaction conditions . Another method includes the use of dichloromethane and triethylamine, followed by the addition of ethyl chloroformate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using commercially available reagents. The process is optimized for high yield and cost-effectiveness, ensuring the compound’s availability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: 1-Azaspiro[4.5]decane-2,8-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can yield different spirocyclic amines.
Substitution: The compound can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like alkyl halides and nucleophiles.
Major Products: The major products formed from these reactions include various spirocyclic derivatives, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
1-Azaspiro[4.5]decane-2,8-dione is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Drug Development: It is used in the development of novel pharmaceuticals, particularly as a scaffold for drug design.
Material Science: The compound’s properties make it valuable for the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-Azaspiro[4.5]decane-2,8-dione involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as potent inhibitors of receptor interaction protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death. By inhibiting RIPK1, these derivatives can block the activation of the necroptosis pathway, showing therapeutic potential in various inflammatory diseases .
Comparación Con Compuestos Similares
1-Azaspiro[4.5]decane-2,8-dione can be compared with other similar compounds, such as:
8-Azaspiro[4.5]decane-7,9-dione: This compound shares a similar spirocyclic structure but differs in the position of the nitrogen atom and ketone groups.
2,8-Diazaspiro[4.5]decan-1-one: This derivative has two nitrogen atoms in the spirocyclic structure and exhibits potent inhibitory activity against RIPK1.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical reactions and applications in various fields of research.
Propiedades
IUPAC Name |
1-azaspiro[4.5]decane-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c11-7-1-4-9(5-2-7)6-3-8(12)10-9/h1-6H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYOZWKYDAIYBRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1=O)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80465012 | |
| Record name | 1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749861-03-8 | |
| Record name | 1-azaspiro[4.5]decane-2,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80465012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Azaspiro[4.5]-decane-2,8-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
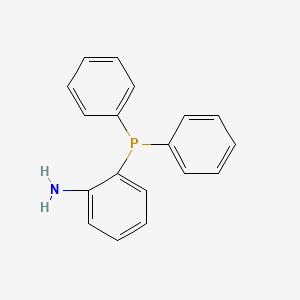


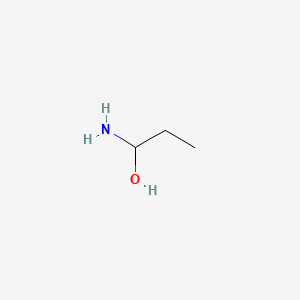
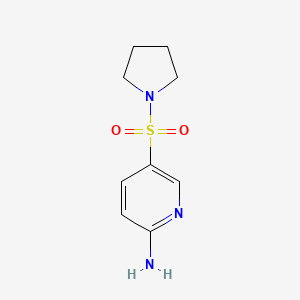

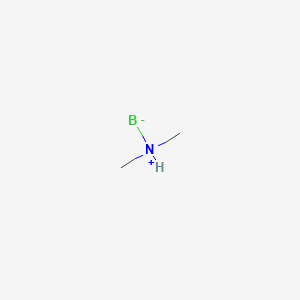
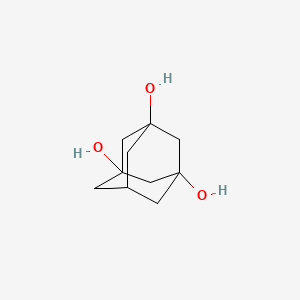
![2-(3-Fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B1366331.png)
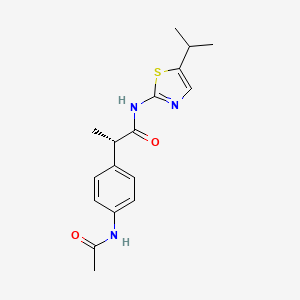
![2-(6-Chloro-3-pyridinyl)-2,5-diazabicyclo[2.2.1]heptane dihydrochloride](/img/structure/B1366337.png)
